molecular formula C10H16O B14650706 3,3-Dimethylbicyclo[2.2.2]octan-2-one CAS No. 50682-96-7

3,3-Dimethylbicyclo[2.2.2]octan-2-one

Cat. No.: B14650706
CAS No.: 50682-96-7
M. Wt: 152.23 g/mol
InChI Key: WQCZOWCFNNRSMD-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[222]octan-2-one is an organic compound characterized by a bicyclic structure with two methyl groups attached to the third carbon atom and a ketone functional group at the second carbon atom This compound is part of the bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbicyclo[2.2.2]octan-2-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged center.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethylbicyclo[2.2.2]octan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylbicyclo[2.2.2]octan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane:

    Bicyclo[3.2.1]octane: Another bicyclic compound with a different arrangement of carbon atoms.

    Camphor: A naturally occurring bicyclic ketone with a similar structure but different functional groups.

Uniqueness

3,3-Dimethylbicyclo[22

Properties

CAS No.

50682-96-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,3-dimethylbicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C10H16O/c1-10(2)8-5-3-7(4-6-8)9(10)11/h7-8H,3-6H2,1-2H3

InChI Key

WQCZOWCFNNRSMD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1=O)CC2)C

Origin of Product

United States

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